N-tert-butyl-N'-[(pyridin-3-yl)methyl]ethanediamide
Description
N-tert-butyl-N'-[(pyridin-3-yl)methyl]ethanediamide is a diamide derivative featuring a tert-butyl group and a pyridin-3-ylmethyl substituent. The tert-butyl group likely confers steric bulk, influencing reactivity and stability, while the pyridine moiety may enable metal coordination or hydrogen bonding. Structural characterization of such compounds typically employs crystallographic tools like SHELXL and visualization software such as WinGX/ORTEP .
Properties
IUPAC Name |
N'-tert-butyl-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)15-11(17)10(16)14-8-9-5-4-6-13-7-9/h4-7H,8H2,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKCPWWXSWDAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide typically involves the reaction between tert-butylamine and pyridin-3-ylmethylamine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve tert-butylamine and pyridin-3-ylmethylamine in anhydrous dichloromethane.
Step 2: Slowly add oxalyl chloride to the reaction mixture while maintaining the temperature below 0°C.
Step 3: Allow the reaction to proceed at room temperature for several hours.
Step 4: Quench the reaction with water and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, industrial processes often incorporate purification steps such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The most relevant analogous compound identified in the evidence is N,N'-Di-tert-butylcarbodiimide (CAS 691-24-7, >98% purity) . Below is a detailed comparison:
Research Findings and Methodological Insights
Structural Analysis :
- Crystallographic refinement of similar diamides or carbodiimides often relies on SHELXL , which enables precise modeling of anisotropic displacement parameters. For example, SHELXL’s robust algorithms are critical for resolving steric clashes in tert-butyl-containing compounds .
- WinGX/ORTEP facilitates visualization of molecular geometry, aiding in comparing steric profiles between the diamide and carbodiimide analogs.
Reactivity and Stability :
- Carbodiimides like N,N'-Di-tert-butylcarbodiimide are moisture-sensitive and reactive toward nucleophiles , whereas diamides may exhibit greater stability due to hydrogen-bonding networks. The pyridine group in the target compound could further enhance stability via aromatic stacking or coordination.
Safety and Handling :
- N,N'-Di-tert-butylcarbodiimide mandates stringent safety protocols, including immediate decontamination of exposed skin and use of fume hoods . By contrast, diamides are generally less hazardous, though specific data for the target compound remain unverified.
Biological Activity
N-tert-butyl-N'-[(pyridin-3-yl)methyl]ethanediamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 192.26 g/mol. Its structure features a pyridine ring, which is known for its ability to participate in various biochemical interactions, enhancing the compound's potential efficacy in therapeutic applications.
1. Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits notable anti-inflammatory effects. In an experiment involving RAW264.7 macrophages, the compound significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion. The results indicated that treatment with this compound reduced NO levels to 48.29 ± 0.71%, compared to 68.32 ± 2.69% with the reference standard, pyrrolidine dithiocarbamate (PDTC) .
| Treatment | NO Production (%) |
|---|---|
| Control | 100 |
| PDTC | 68.32 ± 2.69 |
| This compound | 48.29 ± 0.71 |
This suggests that the compound may hold promise as an anti-inflammatory agent, potentially useful in conditions characterized by excessive inflammation.
2. Antitumor Activity
The compound has also been evaluated for its antitumor properties. In various studies involving different cancer cell lines, it was found to exhibit cytotoxic effects, although specific IC50 values and mechanisms of action require further elucidation through detailed structure-activity relationship (SAR) studies.
Case Study 1: Inhibition of Inflammatory Cytokines
In a controlled laboratory setting, the impact of this compound on pro-inflammatory cytokines was assessed. The study revealed that the compound not only inhibited NO production but also reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating a broader anti-inflammatory effect .
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis has been initiated to explore modifications to the core structure of this compound that could enhance its biological activity while minimizing toxicity. Preliminary findings suggest that substituents on the pyridine ring significantly affect both potency and selectivity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
